API RP 581

Vue d'ensemble

Description

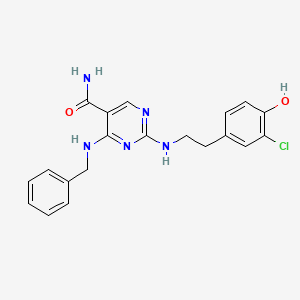

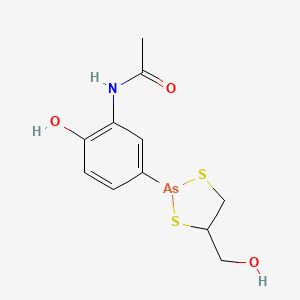

L'Inhibiteur de FTase I est un composé qui cible l'enzyme farnésyltransférase. La farnésyltransférase est responsable de la farnésylation des protéines, une modification post-traductionnelle cruciale pour le bon fonctionnement de plusieurs protéines, y compris la protéine Ras. La protéine Ras est impliquée dans les voies de signalisation cellulaire qui régulent la croissance et la différenciation cellulaires. L'activation aberrante de Ras est impliquée dans de nombreux cancers, faisant de la farnésyltransférase une cible importante pour les thérapies anticancéreuses .

Applications De Recherche Scientifique

L'Inhibiteur de FTase I a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme outil pour étudier le rôle de la farnésylation dans la fonction des protéines et la signalisation cellulaire.

Biologie : Aide à comprendre les processus biologiques impliquant les protéines farnésylées.

Médecine : Envisagé comme agent thérapeutique potentiel pour traiter les cancers induits par une activation aberrante de Ras.

Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées

5. Mécanisme d'action

L'Inhibiteur de FTase I exerce ses effets en inhibant l'enzyme farnésyltransférase. Cette inhibition empêche la farnésylation de la protéine Ras, bloquant ainsi son attachement à la membrane cellulaire. Sans localisation membranaire, Ras ne peut pas participer aux voies de signalisation cellulaire, ce qui conduit à l'inhibition de la croissance et de la prolifération cellulaires. Ce mécanisme est particulièrement efficace dans les cancers où Ras est anormalement actif .

Composés similaires :

Tipifarnib : Un autre inhibiteur de la farnésyltransférase ayant des propriétés anticancéreuses similaires.

Lonafarnib : Cible la même enzyme mais a des propriétés pharmacocinétiques différentes.

Unicité : L'Inhibiteur de FTase I est unique en termes d'affinité de liaison spécifique et de sélectivité pour la farnésyltransférase. Il a montré des résultats prometteurs dans des études précliniques, en particulier dans les cancers présentant une activité Ras élevée .

Mécanisme D'action

Target of Action

B 581, a potent compound, primarily targets Protein prenyl transferase x and SYNGAP1 . Protein prenyl transferases are enzymes that play a crucial role in the post-translational modification of proteins, which is essential for their function. SYNGAP1 is a critical protein involved in the regulation of synaptic plasticity, learning, and memory .

Mode of Action

It is known to act as aProtein prenyl transferase modulator and a SYNGAP1 inhibitor . This suggests that B 581 interacts with its targets, potentially altering their function or activity.

Biochemical Pathways

Similarly, alterations in SYNGAP1 activity can impact synaptic plasticity, potentially affecting learning and memory processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of B 581 are not well-documented. These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolism, and its eventual excretion. Understanding these properties is essential for predicting the compound’s behavior in the body and its potential therapeutic effects .

Safety and Hazards

Méthodes De Préparation

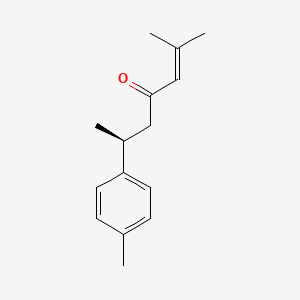

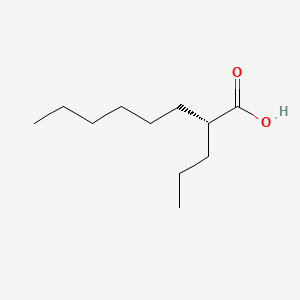

Voies de synthèse et conditions de réaction : La synthèse de l'Inhibiteur de FTase I implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. La voie de synthèse peut inclure des réactions telles que l'alkylation, l'acylation et la cyclisation dans des conditions contrôlées. Des réactifs et des catalyseurs spécifiques sont utilisés pour réaliser les transformations chimiques souhaitées .

Méthodes de production industrielle : La production industrielle de l'Inhibiteur de FTase I implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle tout en assurant la pureté et le rendement du produit final. Cela peut impliquer l'optimisation des conditions de réaction, l'utilisation de réacteurs à écoulement continu et l'emploi de techniques de purification telles que la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L'Inhibiteur de FTase I peut subir diverses réactions chimiques, y compris :

Oxydation : Introduction d'atomes d'oxygène dans la molécule.

Réduction : Addition d'atomes d'hydrogène ou élimination d'atomes d'oxygène.

Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les conditions peuvent inclure l'utilisation de nucléophiles ou d'électrophiles en milieu acide ou basique.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools .

Comparaison Avec Des Composés Similaires

Tipifarnib: Another farnesyltransferase inhibitor with similar anticancer properties.

Lonafarnib: Targets the same enzyme but has different pharmacokinetic properties.

Uniqueness: FTase Inhibitor I is unique in its specific binding affinity and selectivity for farnesyltransferase. It has shown promising results in preclinical studies, particularly in cancers with high Ras activity .

Propriétés

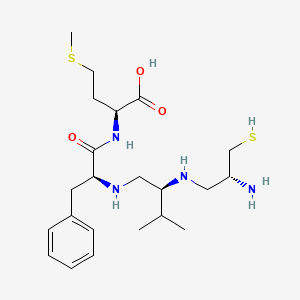

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N4O3S2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29)/t17-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISLMXIYRQCLIR-FUMNGEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164381 | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149759-96-6 | |

| Record name | FTase inhibitor I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B 581 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | B 581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

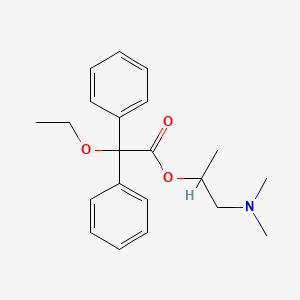

Feasible Synthetic Routes

Q1: What is the primary target of B581, and how does this interaction impact cellular processes?

A1: B581 specifically targets farnesyltransferase, an enzyme responsible for attaching a farnesyl isoprenoid group to proteins carrying a CAAX motif. This modification is crucial for the localization and function of numerous proteins, including the oncoprotein Ras. By inhibiting farnesyltransferase, B581 prevents the proper localization and activation of Ras, ultimately blocking the Ras signaling pathway. []

Q2: What are the downstream consequences of B581-mediated farnesyltransferase inhibition?

A2: Inhibition of farnesyltransferase by B581 disrupts Ras signaling, leading to a cascade of downstream effects. This includes the inhibition of mitogen-activated protein kinase (MAPK) activation, reduced Jun and Elk-1 transcriptional activity, and ultimately, suppression of cell growth and transformation in Ras-transformed cells. Importantly, B581's inhibitory effects appear specific to farnesylated Ras, as it does not hinder the activity of Ras modified by other lipids like geranylgeranyl or myristate. []

Q3: Does B581 impact the activity of other signaling pathways besides Ras?

A3: Research suggests that B581 might influence additional signaling pathways. For example, studies indicate that B581 can attenuate the inhibitory effects of Cripto-1, a protein involved in mammary gland development, on β-casein expression. This suggests a potential role of B581 in modulating p21ras-dependent, PI3K-mediated pathways. [] Additionally, B581 has demonstrated the ability to reduce the chromosomal instability induced by fumarylacetoacetate (FAA), a metabolite that accumulates in hereditary tyrosinemia type I. This effect is attributed, at least partially, to B581's influence on the Ras/ERK effector pathway. []

Q4: What evidence supports the efficacy of B581 in inhibiting cell growth and transformation in experimental settings?

A5: Studies using NIH 3T3 cells transformed by different Ras mutants demonstrate the efficacy of B581 in selectively inhibiting the growth of cells harboring farnesylated Ras (Ras-F). Specifically, B581 significantly reduced the ability of Ras-F-transformed cells to grow in soft agar, indicating its potential to suppress anchorage-independent growth, a hallmark of cancer cells. [] In contrast, B581 did not hinder the growth of cells transformed by Ras mutants modified with geranylgeranyl or myristate. [] This highlights the specificity of B581 towards farnesylated Ras and its potential as a targeted therapeutic agent.

Q5: Are there any in vivo studies showcasing the anti-tumor potential of B581?

A6: While the provided research does not directly discuss in vivo studies evaluating the anti-tumor activity of B581, other studies have demonstrated the efficacy of farnesyltransferase inhibitors, in general, in preclinical models of cancer. For instance, Kohl et al. (1995) demonstrated that a different farnesyltransferase inhibitor induced regression of mammary and salivary carcinomas in Ras transgenic mice. [] These findings, although not directly related to B581, underscore the potential of targeting farnesyltransferase as a therapeutic strategy for cancer treatment.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)